molecular formula C20H19N3O2S B11164219 N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B11164219
M. Wt: 365.5 g/mol
InChI Key: UGZOGTSDYYCHJY-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, with suitable reagents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

    Attachment of the Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides (e.g., butyl bromide) in the presence of a base like potassium carbonate (K2CO3).

    Coupling with Xanthene Carboxylic Acid: The final step involves the coupling of the thiadiazole derivative with xanthene-9-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like carbonyls or nitro groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced carbonyls, amines

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development and biochemical studies.

    Medicine: The compound is being explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide can be compared with other thiadiazole derivatives, such as:

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C20H19N3O2S/c1-2-3-12-17-22-23-20(26-17)21-19(24)18-13-8-4-6-10-15(13)25-16-11-7-5-9-14(16)18/h4-11,18H,2-3,12H2,1H3,(H,21,23,24)

InChI Key

UGZOGTSDYYCHJY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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